1-(3-Chlorophenyl)pyrrolidine-2-thione
Description
1-(3-Chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chlorophenyl group at the 1-position and a thione (C=S) functional group at the 2-position.
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H10ClNS/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 |
InChI Key |
YCIIDKUHHRVBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfurization of Pyrrolidin-2-ones
- A common approach involves starting from 1-(3-chlorophenyl)pyrrolidin-2-one (the corresponding lactam) and converting the carbonyl group (=O) at the 2-position into a thione (=S).
- This transformation is often achieved using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).
- Lawesson’s reagent is known for mild reaction conditions and good selectivity, converting the lactam carbonyl to the thione efficiently.
- Phosphorus pentasulfide is a classical reagent but requires harsher conditions and may lead to lower yields or side reactions.
Cyclization Methods Involving Thiourea or Sulfur Sources
- Another route involves cyclocondensation reactions where precursors containing amino and carbonyl functionalities react with thiourea or elemental sulfur to form the pyrrolidine-2-thione ring.
- For example, condensation of 3-chlorophenyl-substituted aldehydes or ketoesters with thiourea under heating or ultrasonic irradiation can yield pyrrolidine-2-thione derivatives.
- Ultrasonic irradiation has been reported to enhance reaction rates and yields by promoting efficient mixing and energy transfer.
Specific Preparation Methods for 1-(3-Chlorophenyl)pyrrolidine-2-thione
While direct literature on 1-(3-chlorophenyl)pyrrolidine-2-thione is limited, related synthetic routes for similar compounds and thione derivatives provide a reliable framework.
Preparation via Sulfurization of 1-(3-Chlorophenyl)pyrrolidin-2-one
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(3-chlorophenyl)pyrrolidin-2-one | Prepared by cyclization of 3-chlorophenyl-substituted amino acids or ketoesters | Moderate to high yield |
| 2 | Treatment with Lawesson’s reagent or P4S10 in toluene or chlorobenzene, reflux | Converts lactam carbonyl to thione group | Yields vary; Lawesson’s reagent generally gives higher purity and yield |
| 3 | Purification by recrystallization or chromatography | Isolates pure 1-(3-chlorophenyl)pyrrolidine-2-thione | High purity product |
- Lawesson’s reagent is preferred for its milder conditions and better selectivity, typically refluxing in toluene for several hours.
- Phosphorus pentasulfide requires higher temperatures (~150-200 °C) and longer reaction times, with more challenging purification.
Cyclocondensation Using Thiourea and 3-Chlorophenyl Precursors
- A method adapted from pyrimidinethione synthesis involves reacting 3-chlorophenyl-substituted aldehydes or ketoesters with thiourea in polar solvents such as N,N-dimethylformamide (DMF) or ethanol.
- Heating the mixture at 140-150 °C or using ultrasonic irradiation accelerates the cyclization to form the pyrrolidine-2-thione ring.
- The reaction proceeds via initial formation of an S-alkylated intermediate followed by cyclization and elimination steps.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Chlorophenyl aldehyde + thiourea + ketoester in DMF or ethanol | Cyclocondensation under heating or ultrasonic irradiation | Efficient ring formation |
| 2 | Cooling and precipitation | Solid product isolated by filtration | Yields typically good (60-85%) |
| 3 | Recrystallization from benzene or ethanol | Purification step | High purity |
- Ultrasonic irradiation reduces reaction time significantly (20-30 min) compared to conventional heating (2 hours or more).
- This method is advantageous for its simplicity and avoidance of harsh sulfurizing reagents.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Sulfur Source | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfurization of lactam | 1-(3-chlorophenyl)pyrrolidin-2-one | Lawesson’s reagent or P4S10 | Reflux in toluene or chlorobenzene, several hours | High selectivity, well-established | Requires prior lactam synthesis, some reagents expensive or harsh |
| Cyclocondensation with thiourea | 3-chlorophenyl aldehyde + ketoester | Thiourea | Heating at 140-150 °C or ultrasonic irradiation | Simple, direct, avoids harsh reagents | May require longer reaction times, purification needed |
Research Findings and Optimization Notes
- Lawesson’s reagent-mediated sulfurization is reported to give nearly quantitative conversion of lactams to thiones with minimal side products, making it the method of choice for high-purity synthesis.
- Use of ultrasonic irradiation in cyclocondensation reactions enhances yield and reduces reaction time, offering a green chemistry advantage.
- Solvent choice impacts yield and purity: ethanol and DMF are preferred for cyclocondensation, while toluene or chlorobenzene are used for sulfurization.
- Temperature control is critical; excessive heat can cause decomposition or side reactions.
- Purification by recrystallization from ethanol or benzene yields crystalline products suitable for further applications.
Summary Table of Key Preparation Parameters
| Parameter | Sulfurization Method | Cyclocondensation Method |
|---|---|---|
| Starting material | 1-(3-chlorophenyl)pyrrolidin-2-one | 3-chlorophenyl aldehyde + ketoester |
| Sulfur reagent | Lawesson’s reagent or P4S10 | Thiourea |
| Solvent | Toluene, chlorobenzene | DMF, ethanol |
| Temperature | Reflux (~110-130 °C) | 140-150 °C or ultrasonic bath (~30°C) |
| Reaction time | Several hours (4-6 h) | 20 min (ultrasonic) to 2 h (heating) |
| Yield | High (up to 90%) | Moderate to high (60-85%) |
| Purification | Recrystallization, chromatography | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research has indicated that pyrrolidine derivatives, including those similar to 1-(3-Chlorophenyl)pyrrolidine-2-thione, exhibit anticonvulsant properties. A study investigated several pyrrolidine derivatives, demonstrating that compounds with specific substitutions can effectively prevent seizures by blocking sodium channels with higher affinity than traditional anticonvulsants like phenytoin .
2. Anticancer Potential
Compounds containing the thione moiety have been studied for their anticancer properties. Derivatives of pyrrolidine-2-thione have shown promise in inhibiting cancer cell proliferation. For instance, studies on thione derivatives revealed their potential as anticancer agents through mechanisms involving apoptosis and cell cycle regulation .
3. Neuroprotective Effects
The neuroprotective effects of pyrrolidine derivatives have been explored in various studies. Compounds similar to 1-(3-Chlorophenyl)pyrrolidine-2-thione have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Anticonvulsant Activity
A series of pyrrolidine derivatives were synthesized and tested for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications to the pyrrolidine structure can enhance efficacy against seizures .
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|
| Compound A | 88.2 | 65.7 |
| Compound B | 101.5 | 59.7 |
Case Study 2: Anticancer Activity
In vitro studies on thione derivatives demonstrated their ability to inhibit cancer cell viability in various cancer lines. For example, compounds were tested against Hep G2 liver cancer cells, showing no cytotoxic effects at low concentrations while maintaining high viability (>94%) at certain doses .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound C | 1 | >94 |
| Compound D | 10 | >94 |
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyridine Derivatives with Pyrrolidine Substituents
- Example: 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Core Structure: Pyridine ring vs. pyrrolidine in the target compound. Functional Groups: Thioacetamide (-S-CO-NH₂) vs. thione (C=S) in the target. Biological Relevance: Pyridine derivatives are noted for broad bioactivity, but the pyrrolidine-thione core may offer distinct reactivity due to ring strain and sulfur’s electron-withdrawing effects .
Thiophene-Pyrrolidine Hybrids
- Example: 1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine () Core Structure: Thiophene vs. pyrrolidine-thione. Substituents: 4-Chlorophenyl on thiophene vs. 3-chlorophenyl on pyrrolidine. Functional Groups: Carbonyl (C=O) vs. thione (C=S).
Chlorophenyl Substituent Positioning
- 3-Chlorophenyl vs. 4-Chlorophenyl: The position of the chloro substituent on the phenyl ring influences electronic and steric properties.
Mercury-Containing Chlorophenyl Compounds
- Example : Merbaphen ()
- Structure : Mercury complex with a 3-chlorophenyl group and pyrimidinetrione core.
- Comparison : While both compounds feature a chlorophenyl group, Merbaphen’s heavy metal content and pyrimidinetrione backbone render it structurally and functionally distinct. The target compound lacks metal coordination sites, making it less toxic and more suitable for pharmaceutical applications .
Data Table: Key Structural and Physical Properties
Key Research Findings
- Synthetic Flexibility: Pyrrolidine-thiones can be synthesized under mild conditions (e.g., ethanol with sodium acetate), similar to pyridine-thioacetamide derivatives .
- Functional Group Impact : The thione group in 1-(3-Chlorophenyl)pyrrolidine-2-thione may confer stronger hydrogen-bonding capacity compared to methylsulfanyl or carbonyl groups in analogues, enhancing interactions with biological targets .
- Substituent Effects : Meta-substitution of the chlorophenyl group likely optimizes electronic effects without introducing excessive steric bulk, a critical factor in drug design .
Biological Activity
1-(3-Chlorophenyl)pyrrolidine-2-thione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
1-(3-Chlorophenyl)pyrrolidine-2-thione is characterized by the following chemical structure:
- Molecular Formula : C10H10ClN2S
- Molecular Weight : 226.71 g/mol
The compound features a pyrrolidine ring with a thione functional group and a chlorophenyl substituent, which contributes to its unique biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(3-Chlorophenyl)pyrrolidine-2-thione exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been evaluated as inhibitors of PBP3 in Pseudomonas aeruginosa, showcasing their potential in combating multidrug-resistant bacterial strains . The structural features necessary for this inhibition include the presence of a hydroxyl group and heteroaryl groups, which are crucial for target interaction.
Anticonvulsant Activity
In studies involving prodrugs like 3-(p-chlorophenyl)pyrrolidine, it was found that these compounds could undergo metabolic transformations leading to the formation of active metabolites with anticonvulsant properties. The metabolism of these compounds in rat liver homogenates demonstrated that they could produce lactam and amino acid metabolites, which were linked to their pharmacological effects .
Inhibition of Carbonic Anhydrase
Recent research has highlighted the synthesis of 3-chloro-1-substituted aryl pyrrolidine-2,5-diones as potent inhibitors of human carbonic anhydrase. This suggests that derivatives of pyrrolidine-thione compounds may also exhibit similar inhibitory activities, offering potential therapeutic applications in conditions where carbonic anhydrase plays a critical role .
The biological activities of 1-(3-Chlorophenyl)pyrrolidine-2-thione can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes in bacteria, leading to disrupted cell wall synthesis and eventual cell death.
- Metabolic Transformation : The ability of the compound to be metabolized into active forms enhances its efficacy against various targets, including neurotransmitter systems involved in seizure activity.
- Binding Affinity : Structural modifications can significantly affect binding affinity to target proteins, influencing the overall biological activity.
Table 1: Summary of Biological Activities
Clinical Implications
The diverse biological activities suggest potential applications in drug development. For instance, the antimicrobial properties could lead to new treatments for infections caused by resistant bacteria. Similarly, anticonvulsant properties may provide alternatives for managing epilepsy and related disorders.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Method | Reagents/Catalysts | Solvent | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | NaOH, CH₂Cl₂ | Dichloromethane | 99% | |
| Catalytic Cyclization | Fe₂O₃@SiO₂/In₂O₃ | Ethanol | ~85%* | |
| *Estimated based on analogous reactions. |
How can structural ambiguities in 1-(3-Chlorophenyl)pyrrolidine-2-thione be resolved using spectroscopic and crystallographic techniques?
Basic Characterization
1H/13C NMR and FT-IR are critical for confirming the thione (-C=S) and chlorophenyl moieties. and emphasize using NMR to detect deshielded protons near sulfur and chlorine atoms, while IR identifies C=S stretches near 1200–1250 cm⁻¹ .
Advanced Analysis
X-ray crystallography (as in ) resolves stereochemical ambiguities, particularly for pyrrolidine ring conformations. For isomers or polymorphs, differential scanning calorimetry (DSC) and powder XRD () distinguish crystalline forms. Mass spectrometry (HRMS) validates molecular weight, especially for halogenated adducts .
What safety protocols are critical when handling 1-(3-Chlorophenyl)pyrrolidine-2-thione?
Basic Safety Measures
Wear nitrile gloves, goggles, and lab coats. Avoid inhalation/contact; work in a fume hood. and recommend P264 (post-handling washing) and P305+P351 (eye exposure response) protocols .
Advanced Waste Management
Waste containing chlorinated byproducts must be segregated and treated by licensed facilities (). Neutralization of acidic/basic residues before disposal is mandatory to prevent environmental release .
How can researchers design biological activity studies for this compound?
Basic Screening
Use in vitro assays (e.g., antimicrobial or enzyme inhibition) based on structural analogs. suggests testing antifungal activity via microdilution assays, given the thione group’s reactivity with fungal enzymes .
Advanced Mechanistic Studies
Molecular docking can predict interactions with targets like cytochrome P450 or acetylcholinesterase. Synthesis of fluorinated derivatives (as in ) may enhance bioavailability for in vivo studies .
How should researchers address contradictions in spectral data or unexpected reaction outcomes?
Basic Troubleshooting
Re-evaluate reaction stoichiometry and solvent purity. notes that excess sodium acetate can lead to byproducts like cyclized thieno-pyridines, requiring HPLC () for purity checks .
Advanced Resolution
Isolate intermediates (e.g., via column chromatography) to identify side reactions. For spectral mismatches, compare data with structurally similar compounds (’s isomer analysis) or use 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
